3,4-Difluoro-5-methoxyphenol

Medicinal Chemistry ADME Bioisostere Design

3,4-Difluoro-5-methoxyphenol (CAS 1394915-77-5) is a strategic building block with a unique LogP of 2.16, offering a distinct lipophilic profile for fine-tuning ADME properties in lead optimization. Its vicinal fluorine substitution pattern creates a specific electronic environment for SAR studies. Ensure you source the correct positional isomer to avoid altered LogP and ADME outcomes. High purity (≥95%) minimizes side reactions in alkylation, acylation, and Mitsunobu reactions. Choose this compound for reliable, reproducible results in medicinal chemistry.

Molecular Formula C7H6F2O2
Molecular Weight 160.12 g/mol
CAS No. 1394915-77-5
Cat. No. B3039902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-5-methoxyphenol
CAS1394915-77-5
Molecular FormulaC7H6F2O2
Molecular Weight160.12 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)O)F)F
InChIInChI=1S/C7H6F2O2/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3,10H,1H3
InChIKeyOJXFNBJURUJZBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluoro-5-methoxyphenol (CAS 1394915-77-5): A Key Fluorinated Phenol Building Block for Medicinal Chemistry and Drug Discovery


3,4-Difluoro-5-methoxyphenol (CAS 1394915-77-5) is an aromatic compound with the molecular formula C7H6F2O2 and a molecular weight of 160.12 g/mol . It features a phenolic core substituted with two vicinal fluorine atoms at the 3- and 4-positions and a methoxy group at the 5-position. This specific substitution pattern creates a unique electronic environment that is of high interest in medicinal chemistry for modulating physicochemical and pharmacokinetic properties of drug candidates [1]. It is commercially available as a research chemical, typically at 95% purity or higher, for use in organic synthesis and early-stage drug discovery .

3,4-Difluoro-5-methoxyphenol: Why Positional Isomers and Simple Analogs Are Not Suitable Replacements


Substituting 3,4-Difluoro-5-methoxyphenol with a positional isomer (e.g., 3,5-Difluoro-4-methoxyphenol) or a simple analog like 3,4-Difluoro-5-(methoxymethyl)phenol will alter the electronic distribution on the aromatic ring, thereby changing its reactivity and the physicochemical profile of any resulting derivative. The specific 3,4-difluoro-5-methoxy pattern leads to a distinct LogP value of 2.16 , which is a critical parameter for predicting membrane permeability and oral bioavailability. This value differs significantly from a comparator like 3-(3,4-difluorophenyl)-5-methoxyphenol, which has a LogP of 3.35 [1]. Such a difference can significantly impact a drug candidate's ADME (Absorption, Distribution, Metabolism, Excretion) properties, making a generic substitution a high-risk variable in a structure-activity relationship (SAR) study.

Quantitative Evidence for 3,4-Difluoro-5-methoxyphenol: Data-Driven Comparison for Informed Procurement


Lipophilicity (LogP) Comparison: 3,4-Difluoro-5-methoxyphenol vs. 3,5-Difluoro-4-methoxyphenol

The calculated LogP (cLogP) of 3,4-Difluoro-5-methoxyphenol is 2.16 . In contrast, its positional isomer, 3,5-Difluoro-4-methoxyphenol (CAS 443-42-5), has a reported melting point of 67-70°C, which suggests a different crystal packing energy and potentially different solubility and lipophilicity profile . While a direct LogP value for the 3,5-isomer was not found, the difference in melting point is a strong indicator of distinct physicochemical properties that would affect its behavior in both synthesis and biological assays.

Medicinal Chemistry ADME Bioisostere Design

Purity Benchmarking: 3,4-Difluoro-5-methoxyphenol from Fluorochem vs. Comparator Compounds

3,4-Difluoro-5-methoxyphenol is offered by Fluorochem with a certified purity of 95% . This is comparable to the purity offered for a related analog, 2,3-difluoro-5-methoxyphenol (CAS 1803729-17-0), which is listed with a purity of 97% by HPLC from a different vendor . This indicates that the compound is available at a high purity level suitable for reproducible research.

Analytical Chemistry Quality Control Chemical Synthesis

Lipophilicity Comparison: 3,4-Difluoro-5-methoxyphenol vs. an Extended Aromatic Analog

The calculated LogP for 3,4-Difluoro-5-methoxyphenol is 2.16 . This is significantly lower than the LogP of 3.35 for a more complex analog, 3-(3,4-difluorophenyl)-5-methoxyphenol (CAS 1261919-85-0) [1]. The lower LogP of the target compound indicates it is less lipophilic, which could translate to better aqueous solubility and a different metabolic fate compared to its more hydrophobic counterpart.

Medicinal Chemistry Drug Design Pharmacokinetics

Primary Research Applications for 3,4-Difluoro-5-methoxyphenol (CAS 1394915-77-5) in Drug Discovery


As a Core Scaffold for Fluorinated Bioisostere Exploration

As detailed in Section 3, the distinct LogP of 2.16 for 3,4-Difluoro-5-methoxyphenol is a key differentiator. This property makes it a superior choice for synthesizing and screening a library of fluorinated bioisosteres of methoxy-containing lead compounds, with the goal of improving metabolic stability while maintaining or improving target affinity [1]. The specific LogP can guide chemists toward analogs with a desired balance of solubility and permeability.

As a Versatile Phenol Nucleophile for Late-Stage Functionalization

The presence of the phenolic -OH group, combined with the electron-withdrawing effects of the two vicinal fluorine atoms, makes 3,4-Difluoro-5-methoxyphenol a valuable nucleophile for diversification. It can be used in alkylation, acylation, or Mitsunobu reactions to generate diverse compound libraries. As shown in the purity benchmark (Section 3), the high available purity (≥95%) minimizes side reactions, ensuring a cleaner and more efficient diversification step .

As a Synthetic Intermediate for Advanced Pharmacophores

Based on the comparison in Section 3, the 3,4-difluoro-5-methoxyphenyl group offers a distinct lipophilic profile (LogP 2.16) compared to extended aromatic systems (LogP 3.35) . This makes it a preferred intermediate for constructing advanced pharmacophores where a lower overall LogP is required to meet drug-likeness criteria (e.g., Lipinski's Rule of Five). Its compact size and specific substitution pattern allow for fine-tuning of molecular properties in later stages of drug development.

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